molecular formula Cl2H2MnO B3429340 Manganese dichloride monohydrate CAS No. 73913-06-1

Manganese dichloride monohydrate

Cat. No.: B3429340
CAS No.: 73913-06-1
M. Wt: 143.86 g/mol
InChI Key: BXRRQHBNBXJZBQ-UHFFFAOYSA-L
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Description

Contextual Framework and Significance in Inorganic Chemistry Research

Manganese dichloride monohydrate holds a pivotal position in inorganic chemistry research primarily due to its function as a versatile precursor and a source of the manganese(II) ion. The Mn²⁺ ion, with its d⁵ electron configuration, is a subject of fundamental interest in coordination chemistry and materials science. patsnap.com

The compound is a key starting material for the synthesis of a wide array of other manganese compounds. sigmaaldrich.com For instance, it is used to prepare organomanganese compounds, which are significant in organic synthesis. wikipedia.orgextramarks.com The reaction of manganese(II) chloride with sodium cyclopentadienide (B1229720) in tetrahydrofuran (B95107) to form manganocene is a classic example of its utility. wikipedia.orgextramarks.com Furthermore, it is a precursor in the creation of manganese oxide materials, which have applications in electrochemical devices like batteries and supercapacitors. sigmaaldrich.com Research has shown that manganese chloride can be a precursor for manganese carbonate, which upon thermal treatment, yields various morphologies of manganese oxides. researchgate.net

In the realm of coordination chemistry, this compound is instrumental in synthesizing novel coordination polymers and metal-organic frameworks (MOFs). The Mn(II) center can coordinate with a variety of organic ligands, leading to structures with interesting magnetic and catalytic properties. wikipedia.orgchemeurope.com These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis. The ability of Mn(II) to adopt various coordination geometries allows for the construction of diverse and complex architectures. extramarks.comresearchgate.net For example, it reacts with chloride ions to form series of complexes containing ions like [MnCl₃]⁻ and [MnCl₄]²⁻. wikipedia.orgchemeurope.com

Evolution of Research Perspectives on this compound

The scientific perspective on this compound has evolved considerably over time. Initially, its applications were rooted in more traditional areas, such as its use in the synthesis of dyes, pigments, and as a component in dry cell batteries. extramarks.com Early research focused on its fundamental chemical properties and its role in classical inorganic reactions. chemeurope.com

Over the decades, with the advent of advanced analytical techniques and a deeper understanding of materials science, the research focus has shifted towards more sophisticated applications. Scientists began to explore its potential in catalysis, recognizing the ability of the Mn(II) ion to act as a Lewis acid and participate in redox reactions. patsnap.com This has led to its use as a catalyst in various organic transformations and polymerization reactions. ontosight.aipatsnap.com

More recently, research has propelled this compound into the realm of advanced materials. It is now being investigated as a precursor for cutting-edge materials such as perovskite nanocrystals and single-atom catalysts. sigmaaldrich.com For example, it has been used in the synthesis of Mn-doped CsPbCl₃ perovskite nanocrystals to enhance their optical properties. sigmaaldrich.com The study of its magnetic properties has also intensified, with investigations into its role in creating low-dimensional magnetic systems and molecular magnets. The crystal structure of the monohydrate, consisting of double chains, has been noted for its unusual nature compared to the dihydrate's single chains, influencing its magnetic behavior. acs.org This progression from a bulk chemical to a key ingredient in nanotechnology and advanced functional materials illustrates the dynamic evolution of research surrounding this compound.

Scope and Objectives of Contemporary Academic Inquiry

Current academic research on this compound is characterized by its interdisciplinary nature, spanning inorganic chemistry, materials science, and catalysis. The primary objectives of contemporary inquiry are to design and synthesize novel functional materials with tailored properties using this compound as a fundamental building block.

A significant area of focus is in energy storage. Researchers are actively exploring the use of this compound as a precursor to synthesize advanced cathode materials for lithium-ion and sodium-ion batteries. nih.govresearchgate.net The goal is to develop batteries with higher energy density, longer cycle life, and lower cost. For instance, it is a precursor for lithium- and manganese-rich NMC (nickel-manganese-cobalt) oxides, which are promising cathode materials. researchgate.net

In catalysis, the emphasis is on developing more efficient and selective catalytic systems. This includes its use in creating catalysts for organic synthesis, such as for alkene dichlorination, and for environmental applications like the degradation of pollutants. researchgate.netnih.gov Research into manganese-based catalysts is driven by the metal's low cost and low toxicity compared to precious metal catalysts.

Furthermore, the fundamental study of its coordination chemistry continues to be a vibrant field. Scientists are synthesizing and characterizing new manganese complexes to understand their electronic and magnetic properties. mdpi.comresearchgate.net This includes the creation of hybrid organic-inorganic materials where this compound is combined with organic molecules to create novel crystalline structures with unique optical and semiconductor properties. mdpi.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula MnCl₂·H₂O
Molar Mass 143.86 g/mol nih.gov
Appearance Light pink crystalline solid ontosight.aicarlroth.com
Solubility in Water Highly soluble ontosight.ai
Crystal Structure Orthorhombic acs.org

| Melting Point | 449.9 °C (anhydrous form) carlroth.com |

Table 2: Selected Applications in Research

Research Area Application of this compound Finding/Objective
Materials Synthesis Precursor for manganese oxide nanomaterials To create materials for improved electrochemical performance in batteries. sigmaaldrich.com
Catalysis Catalyst for transfer dehydrogenation of glycerol To produce lactic acid efficiently. sigmaaldrich.com
Coordination Chemistry Synthesis of a hexanuclear Mn(III) cluster Creation of novel high-spin molecular clusters.

| Organic Synthesis | Precursor for organomanganese reagents | Used in the synthesis of compounds like manganocene. wikipedia.orgextramarks.com |

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound MnCl₂·H₂O
Manganese(II) chloride MnCl₂
Manganese(II) carbonate MnCO₃
Manganocene Mn(C₅H₅)₂
Manganese oxide MnOₓ
[MnCl₃]⁻ [MnCl₃]⁻
[MnCl₄]²⁻ [MnCl₄]²⁻
CsPbCl₃ CsPbCl₃
Sodium cyclopentadienide NaC₅H₅
Tetrahydrofuran C₄H₈O
Nickel-manganese-cobalt oxides Li(NiMnCo)O₂
Alkene R₂C=CR₂
Lactic acid C₃H₆O₃

Properties

IUPAC Name

manganese(2+);dichloride;hydrate
Source PubChem
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InChI

InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRRQHBNBXJZBQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Cl-].[Cl-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H2MnO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040545
Record name Manganese chloride hydrate
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Molecular Weight

143.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64333-01-3, 20603-88-7, 13446-34-9, 73913-06-1
Record name Manganese chloride (MnCl2), monohydrate
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Record name Manganese dichloride dihydrate
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Record name Manganese chloride tetrahydrate
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Record name Manganese chloride hydrate
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Record name Manganese chloride hydrate
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Record name MANGANESE CHLORIDE MONOHYDRATE
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Advanced Synthetic Methodologies for Manganese Dichloride Monohydrate

Controlled Crystallization Techniques for Monohydrate Phase Purity

The synthesis of phase-pure manganese dichloride monohydrate is challenging due to the existence of other stable hydrates, primarily the dihydrate (MnCl₂·2H₂O) and the tetrahydrate (MnCl₂·4H₂O). shef.ac.ukwikipedia.org Synthesis from aqueous solutions typically yields the tetrahydrate, which features octahedral cis-Mn(H₂O)₄Cl₂ molecules. wikipedia.org Achieving the monohydrate phase requires carefully controlled conditions to manage the dehydration process.

One primary route to the monohydrate is through the controlled thermal dehydration of the tetrahydrate. The tetrahydrate loses water in stages, first dehydrating to the dihydrate around 55°C and losing all four water molecules at 198°C. shef.ac.uknih.gov To isolate the monohydrate, precise temperature and pressure control is essential to stop the dehydration at the desired stage. Storing the tetrahydrate in a vacuum at room temperature can also lead to the formation of the dihydrate before complete transformation to the anhydrous form. researchgate.net The monohydrate itself possesses a unique double-chain crystal structure, which sets it apart from the single-chain geometry of the dihydrate. nih.gov

Research has focused on manipulating kinetic and thermodynamic factors to favor the crystallization of the monohydrate phase directly. Techniques such as solvent composition tuning (e.g., using mixed aqueous-organic solvents) and the addition of specific seeding crystals can influence the nucleation and growth processes, thereby promoting the formation of the desired monohydrate phase over other hydrated forms.

Solution-Based Synthesis under Varied Environmental Conditions

The synthesis of manganese-containing compounds from solutions is highly sensitive to environmental parameters such as pH, temperature, and reactant concentrations. For instance, in the hydrothermal synthesis of manganese-cobalt-based materials using manganese(II) chloride as a precursor, the pH of the precursor solution directly influences the particle size of the resulting crystals. rsc.org Specifically, increasing the pH from 3 to 7 leads to a decrease in the average particle size from 4.1 μm to 1.9 μm. rsc.org

The pH of the solution also plays a critical role in the redox reactions involving manganese ions. In acidic mediums, the oxidizing ability of permanganate (B83412) is significantly enhanced, which can accelerate the formation of manganese oxides from Mn²⁺ precursors like manganese dichloride. ntu.edu.sg Solutions of manganese dichloride hydrates in water are typically mildly acidic, with a pH of around 4. wikipedia.org This inherent acidity must be considered and controlled during synthesis to prevent the formation of unwanted byproducts like manganese oxychloride through hydrolysis, especially during thermal dehydration processes. nih.gov

The following table summarizes the influence of key environmental conditions on the synthesis of manganese chloride hydrates.

ParameterConditionOutcomeReference
Temperature 55°CDehydration of MnCl₂·4H₂O begins, forming the dihydrate. shef.ac.uk
Temperature 198°CComplete dehydration of MnCl₂·4H₂O to anhydrous MnCl₂. nih.gov
pH ~4Natural pH of aqueous MnCl₂ solutions. wikipedia.org
pH AcidicEnhances oxidation of Mn²⁺ in the presence of oxidants. ntu.edu.sg
pH (in hydrothermal synthesis) Increasing pH (3 to 7)Decreases particle size of resulting MnCo-based crystals. rsc.org
Pressure VacuumPromotes dehydration of tetrahydrate to dihydrate at room temperature. researchgate.net

Solid-State Synthetic Routes and Mechanistic Pathways

Solid-state synthesis offers an alternative to solution-based methods, often providing access to phases that are difficult to obtain from solution. A primary solid-state route to this compound involves the precise thermal decomposition of higher hydrates, such as manganese dichloride tetrahydrate. The pathway proceeds through the sequential loss of water molecules. The tetrahydrate first transforms into the dihydrate, which is a coordination polymer, before further dehydration. wikipedia.orgresearchgate.net

The mechanistic pathway involves the breaking of coordinate bonds between the manganese center and water ligands and the subsequent rearrangement of the crystal lattice. The tetrahydrate consists of discrete cis-Mn(H₂O)₄Cl₂ molecules, while the dihydrate is a polymer where each manganese atom is coordinated to four bridging chloride ligands and two water molecules. wikipedia.org The monohydrate features an even more distinct double-chain structure of edge-sharing MnCl₅O octahedra. nih.govelectronicsandbooks.com

Mechanochemical methods, which use mechanical force (e.g., grinding) to induce chemical reactions, represent another solid-state approach. While not widely reported specifically for this compound, mechanochemical grinding is a known green chemistry technique for the solvent-free synthesis of various compounds and could potentially be applied to drive the transformation between different hydrate (B1144303) phases. mdpi.com

Deuteration Effects on Monohydrate Formation and Structure

The substitution of hydrogen with its heavier isotope, deuterium, can have subtle but measurable effects on the structural and physical properties of hydrated compounds. In the case of this compound, the fully deuterated analogue (MnCl₂·D₂O) has been synthesized and studied. nih.gov

Structurally, the deuterated compound remains isostructural with the hydrogenated form, crystallizing in the same orthorhombic space group (Pnma). nih.gov The changes in the lattice parameters upon deuteration are minimal, typically much less than 0.1%. researchgate.netnih.gov However, these small structural changes can influence the material's magnetic properties. For MnCl₂·D₂O, a lower temperature for the maximum magnetic susceptibility (Tmax) is observed (3.10 K) compared to MnCl₂·H₂O (3.20 K), suggesting a weaker intrachain magnetic interaction in the deuterated material. nih.govresearchgate.net Despite this, the antiferromagnetic ordering temperature remains essentially the same at approximately 2.18 K. nih.gov

The following table provides a comparison of the crystallographic data for this compound and its deuterated form.

PropertyMnCl₂·H₂OMnCl₂·D₂OReference
Crystal System OrthorhombicOrthorhombic nih.gov
Space Group PnmaPnma nih.gov
Lattice Parameter a (Å) 9.03399.0321 nih.gov
Lattice Parameter b (Å) 3.687513.6882 nih.gov
Lattice Parameter c (Å) 11.538511.5392 nih.gov
Unit Cell Volume (ų) 384.62384.69 nih.gov
Tmax (K) 3.203.10 nih.govresearchgate.net
χmax (emu/mol) 0.3570.336 researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly methods.

A key aspect of green chemistry is the use of safer solvents, with water being a highly preferred choice. mdpi.com The synthesis of manganese-based halide nanocrystals has been demonstrated using water as the solvent in a simple evaporation method. acs.org This approach involves dissolving the precursors, including MnCl₂, in deionized water, followed by heating to evaporate the solvent and obtain the final product. acs.org This method avoids the use of volatile organic compounds (VOCs), which are common in many chemical syntheses.

Another green strategy is the use of catalysis to improve reaction efficiency. Manganese itself can act as a catalyst. For example, a visible light-initiated, manganese-catalyzed radical hydrosulfonylation has been developed, providing a green and sustainable alternative to methods that use expensive and toxic precious metal catalysts. rsc.org While this specific reaction produces sulfones, the principle of using an earth-abundant and less toxic metal like manganese as a catalyst is a core tenet of green chemistry.

Solvent-free synthesis, such as mechanochemical grinding, is another powerful green technique that minimizes waste. mdpi.com Applying such methods to the synthesis or phase transformations of manganese dichloride hydrates could significantly reduce the environmental footprint of their production.

Green Chemistry PrincipleApplication in Manganese Compound SynthesisReference
Use of Safer Solvents Synthesis of manganese halide nanocrystals using water as the solvent via evaporation. acs.org
Catalysis Use of manganese as an abundant, less toxic catalyst in organic reactions. rsc.org
Waste Prevention Solvent-free synthesis via mechanochemical grinding is a potential route. mdpi.com
Atom Economy Reactions like the synthesis from MnCO₃ and HCl produce CO₂, which is less hazardous than Cl₂ gas produced from MnO₂ and HCl. wikipedia.org

Crystallographic and Structural Elucidation of Manganese Dichloride Monohydrate Systems

Single Crystal X-ray Diffraction Studies of Manganese Dichloride Monohydrate

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method has been instrumental in elucidating the detailed crystal structure of this compound.

Determination of Space Group and Lattice Parameters

Studies using single crystal X-ray diffraction have successfully determined the space group and lattice parameters for this compound. It crystallizes in the orthorhombic space group Pnma. nih.govelectronicsandbooks.com The lattice parameters, which define the size and shape of the unit cell, have been reported as follows:

Lattice ParameterValue (Å)
a9.0339(1)
b3.68751(5)
c11.5385(2)
Z 4
Data sourced from Inorganic Chemistry, 2013. nih.govelectronicsandbooks.com

The parameter Z represents the number of formula units per unit cell.

Elucidation of Coordination Geometry and Environment around Manganese(II)

The coordination environment of the manganese(II) ion in this compound is a key feature of its crystal structure. The Mn(II) center is six-coordinate, exhibiting a distorted octahedral geometry. nih.gov This coordination sphere is comprised of four chloride ions and two oxygen atoms from the water molecules. nih.govelectronicsandbooks.com This arrangement results in the formation of double chains, a notable deviation from the single chains observed in the corresponding dihydrate form. nih.gov The bond angles around the central manganese atom deviate from the ideal 90° and 180° of a perfect octahedron, indicating a slight distortion in the geometry.

Powder X-ray Diffraction Analysis for Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a vital analytical technique used to identify crystalline phases and assess the purity of a bulk sample. ncl.ac.ukmalvernpanalytical.com In the context of this compound, PXRD patterns serve as a fingerprint, allowing for its identification by comparing the experimental pattern with reference data. malvernpanalytical.com The broadening of diffraction peaks in a PXRD pattern can indicate the presence of small crystallites. researchgate.net This method is crucial for confirming that a synthesized sample is a single phase and free from crystalline impurities. By comparing the measured diffraction pattern with a pattern simulated from the known single-crystal structure, a high degree of phase purity can be confirmed. ncl.ac.uk

Neutron Diffraction Studies on Deuterated Analogues

Neutron diffraction provides a complementary technique to X-ray diffraction, particularly for locating light atoms like hydrogen. In the study of this compound, neutron diffraction has been applied to its deuterated analogue, MnCl₂·D₂O. nih.gov Deuteration, the substitution of hydrogen with its isotope deuterium, is often employed in neutron diffraction studies to minimize incoherent scattering and enhance the visibility of water molecules in the structure. nih.govnih.gov Studies on deuterated this compound have shown that the crystal structure remains the same as the hydrated form, with only very minor changes (typically less than 0.1%) in the lattice parameters. nih.govelectronicsandbooks.com These studies have also been used to investigate the magnetic properties of the deuterated compound. nih.gov

Computational Crystallography and Structure Prediction

Computational methods are increasingly used to complement experimental crystallographic data and to predict crystal structures. For this compound, theoretical calculations can be used to confirm and refine structural details obtained from diffraction experiments. researchgate.net These computational approaches can help in understanding the forces that govern the crystal packing, including the hydrogen bonding networks. While direct prediction of the exact crystal structure of this compound from first principles remains a complex challenge, computational tools are valuable for analyzing and interpreting experimental results. nih.govnih.gov

Spectroscopic and Spectrochemical Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the vibrational modes of manganese dichloride monohydrate. The analysis of these spectra provides insights into the bonding and structure of the molecule, particularly the coordination of water.

In the FT-IR spectrum of a related complex, MnCl₂·2(CH₃)₆N₄·5H₂O, the presence of coordinated and lattice water molecules is distinguishable. e3s-conferences.org The coordinated water molecules, directly bonded to the manganese ion, exhibit characteristic libration (wagging and rocking) vibrations, which cause splitting of absorption bands in the 512-688 cm⁻¹ region. e3s-conferences.org This splitting is a direct consequence of the restricted motion of the water molecules upon coordination. The stretching and bending vibrations of the water molecules also provide crucial information. For instance, in manganese(III) phosphate (B84403) monohydrate (MnPO₄·H₂O) and manganese(III) arsenate monohydrate (MnAsO₄·H₂O), the strength of hydrogen bonding significantly influences the position of the O-H stretching and H-O-H bending bands. researchgate.net

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In the case of bisthiourea manganese chloride (BTMC), both FT-IR and FT-Raman spectra were used to determine the symmetries of the molecular vibrations. nih.gov

A comprehensive band assignment for this compound would involve identifying the stretching and bending modes of the water molecule (ν(OH), δ(HOH)), as well as the Mn-O and Mn-Cl stretching and bending vibrations. The precise frequencies of these modes are sensitive to the crystal structure and the nature of the intermolecular interactions.

Table 1: Representative Vibrational Frequencies for Related Manganese Compounds

Vibrational ModeCompoundFrequency (cm⁻¹)Reference
Water LibrationMnCl₂·2(CH₃)₆N₄·5H₂O512, 528, 688 e3s-conferences.org
Carboxylate StretchDi-μ-oxido bridged Mn dimersVaries nih.gov

This table provides examples from related compounds to illustrate the types of vibrational modes observed. Specific data for MnCl₂·H₂O was not available in the search results.

Electronic Absorption Spectroscopy (UV-Vis) for Ligand Field Analysis and Electronic Transitions

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a powerful tool for investigating the electronic structure of transition metal complexes like this compound. The d-d electronic transitions observed in the UV-Vis spectrum are directly related to the ligand field splitting of the manganese(II) d-orbitals.

For a high-spin d⁵ ion like Mn(II) in an octahedral or pseudo-octahedral environment, all d-d transitions are spin-forbidden. umb.edustackexchange.com This results in very weak absorption bands with low molar absorptivities (ε), typically in the range of 0.01-1 M⁻¹cm⁻¹. umb.edu The faint pink color of many Mn(II) salts in solution is a consequence of these weak, spin-forbidden transitions. umb.edustackexchange.com The visible spectrum of the [Mn(H₂O)₆]²⁺ ion, for example, shows several weak bands. umb.edu

The analysis of these spectra is conducted within the framework of ligand field theory. youtube.com The energy of the absorption bands corresponds to the energy required to promote an electron from the t₂g set of orbitals to the eg set. This energy difference is denoted as 10Dq or Δo. For Mn(II) complexes, the ligand field stabilization energy (LFSE) is zero in the high-spin state.

In addition to the weak d-d bands, more intense charge-transfer bands can be observed in the UV region. umb.eduresearchgate.net These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

The study of a series of divalent 3d transition metal complexes, including a manganese(II) complex with a bis(iminopyridine) ligand, demonstrated how electronic structure correlates with experimental structural features. rsc.org

Table 2: Electronic Transition Data for a Representative Mn(II) Complex

ComplexTransitionWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
[Mn(H₂O)₆]²⁺Spin-forbidden d-dMultiple weak bands in the visible region~0.4 umb.edu

This table provides an example of the typical electronic transitions observed for a hydrated Mn(II) ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like this compound presents unique challenges and opportunities. The presence of the unpaired electrons in the high-spin Mn(II) ion (S = 5/2) leads to significant shifts and broadening of NMR signals. acs.orgresearchgate.net This phenomenon, known as the paramagnetic effect, complicates the acquisition and interpretation of spectra but also provides valuable information about the electronic and geometric structure of the complex in solution. acs.orgacs.org

The interaction between the unpaired electrons and the nucleus, known as the hyperfine interaction, is the primary cause of the observed paramagnetic shifts. acs.org These shifts can be separated into two main contributions: the Fermi contact shift, which arises from the delocalization of unpaired electron spin density onto the nucleus, and the pseudocontact shift, which is a through-space dipolar interaction. acs.org

While high-resolution NMR is generally not feasible for observing the manganese nucleus itself in its paramagnetic states, proton (¹H) NMR can provide insights into the ligand environment. acs.orghuji.ac.il The signals of protons on coordinated water molecules or other ligands will be significantly shifted and broadened due to their proximity to the paramagnetic center. researchgate.net The magnitude of this broadening is dependent on the distance from the Mn(II) ion, making it a useful probe for determining solution-state structures. researchgate.net

For instance, in studies of paramagnetic Mn(III) complexes, well-resolved, isotropically shifted ¹H NMR spectra have been obtained, allowing for the observation of axial ligand binding. acs.org The use of techniques like paramagnetic relaxation enhancement (PRE) NMR can further aid in probing guest binding and exchange in metallohosts. researchgate.net

Mass Spectrometry Techniques in Complex Characterization

Mass spectrometry (MS) is a vital tool for the characterization of coordination complexes, including those of manganese dichloride. Techniques such as electrospray ionization mass spectrometry (ESI-MS) allow for the gentle transfer of intact complex ions from solution to the gas phase for mass analysis. sciexplore.ir

ESI-MS can be used to determine the molecular weight of the complex, providing direct evidence for its composition. For example, ESI-MS has been used to study the solution structure of a seven-coordinate manganese(II) complex. sciexplore.ir The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing how the complex breaks apart. sdiarticle3.com

In the characterization of newly synthesized manganese(II) complexes with chiral saccharides and 8-hydroxyquinoline (B1678124), tandem mass spectrometry was employed alongside other spectroscopic techniques to confirm the proposed structures. sdiarticle3.com Similarly, mass spectrometry was used to characterize manganese(II) complexes with hydrazone Schiff base ligands.

X-ray Absorption Spectroscopy (XAS) for Speciation and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. acs.orgnih.gov For this compound, Mn K-edge XAS can be used to determine the oxidation state of the manganese, the coordination number, and the distances to neighboring atoms. researchgate.netacs.org

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the pre-edge and the main absorption edge, is sensitive to the oxidation state and coordination geometry of the manganese ion. anl.govnih.gov The energy of the absorption edge shifts to higher values as the oxidation state of manganese increases. anl.gov The pre-edge features, which arise from 1s to 3d transitions, are particularly sensitive to the symmetry of the coordination environment. anl.gov For instance, Mn K-edge XANES spectra have been used to distinguish between Mn(II), Mn(III), and Mn(IV) in various compounds. researchgate.net

The EXAFS region, extending several hundred eV above the edge, contains information about the number, type, and distance of the atoms in the coordination shells surrounding the manganese ion. acs.orgnih.gov Analysis of the EXAFS oscillations can provide precise Mn-Cl and Mn-O bond lengths. For example, an EXAFS study of aqueous manganese(II) chloride solutions has provided insights into the speciation of manganese under various conditions. researchgate.net

Table 3: Representative Mn K-edge XANES and EXAFS Data for Mn(II) Species

SampleTechniqueFeatureFindingReference
MnCl₂XANESEdge PositionConsistent with Mn(II) oxidation state researchgate.net
[MnII(Cl₂)(Me₂EBC)]EXAFSBond LengthsMn-Cl: 2.47 Å, Mn-N: 2.29 Å acs.org
Aqueous Mn(II) ChlorideEXAFSSpeciationProvides information on coordinating species researchgate.net

This table provides examples of the type of information obtained from XAS studies on Mn(II) compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese(II) Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying species with unpaired electrons. ijariit.com It is particularly well-suited for characterizing high-spin Mn(II) complexes, which have an electron spin state of S = 5/2. nih.govnih.gov

The EPR spectrum of a Mn(II) complex typically exhibits a characteristic six-line pattern. ijariit.comijfmr.comijfmr.com This hyperfine splitting arises from the interaction of the unpaired electrons with the nuclear spin of the ⁵⁵Mn nucleus (I = 5/2, 100% natural abundance). nih.govijfmr.com The g-factor, obtained from the position of the center of the spectrum, provides information about the electronic environment of the manganese ion. ijfmr.com For most Mn(II) complexes, the g-value is close to the free-electron value of ~2.00. ijariit.comnih.gov

The EPR spectrum is also sensitive to the zero-field splitting (ZFS) parameters, D and E, which describe the removal of the degeneracy of the spin levels in the absence of an external magnetic field. nih.govacs.org These parameters are influenced by the symmetry and nature of the ligand field around the Mn(II) ion. High-field EPR can be particularly useful for accurately determining these parameters in complexes with large ZFS. acs.org

EPR studies of aqueous solutions of manganese chloride show the characteristic six-line spectrum. researchgate.net The technique has been widely used to study Mn(II) in various biological and synthetic systems, providing insights into coordination geometry and electronic structure. rsc.orgcmu.eduacademie-sciences.fr

Table 4: Typical EPR Parameters for Mn(II) Complexes

Sampleg-valueHyperfine Coupling Constant (A)Key FeaturesReference
MnCl₂ in H₂O~2.00~90-95 GSix-line hyperfine pattern ijfmr.comijfmr.comresearchgate.net
[Mn(H₂O)₆]²⁺~2.00-Six-line pattern from central transition nih.gov

This table summarizes typical EPR parameters observed for aqueous Mn(II) species.

Coordination Chemistry and Complex Formation of Manganese Dichloride Monohydrate

Ligand Exchange Dynamics and Kinetics

The reactivity of manganese(II) complexes, often initiated from precursors like manganese dichloride monohydrate, is fundamentally governed by the kinetics and mechanism of ligand exchange. In aqueous solutions, the Mn(II) ion exists as the hexaaqua complex, [Mn(H₂O)₆]²⁺. researchgate.net The exchange of these coordinated water molecules with other ligands is a critical step in the formation of new complexes.

Classical umbrella sampling molecular dynamics simulations have shown that the water exchange mechanism for Mn(II) proceeds via an associative interchange (Iₐ) mechanism. researchgate.net This is in contrast to other first-row transition metals like cobalt(II) and nickel(II), which favor a dissociative interchange (Iₑ) mechanism. researchgate.net The rate constant for water exchange on the Mn(II) aqua ion is significantly high, indicating a labile coordination sphere that readily undergoes substitution. researchgate.netualberta.ca

The kinetics of ligand exchange are not limited to water. Studies on seven-coordinate manganese(II) complexes with macrocyclic pentadentate ligands have demonstrated that the water exchange rate constants are influenced by the electronic properties of the macrocyclic ligand. acs.org Specifically, ligands with greater π-acceptor capabilities can modulate the exchange rates. acs.org Furthermore, the exchange of other ligands, such as pyridine, has been investigated using mass spectrometry, providing insights into the dissociation rates and activation parameters of these processes. nih.gov This lability is a key feature that makes manganese dichloride a versatile starting material for the synthesis of a wide variety of coordination compounds.

Formation of Coordination Polymers and Extended Structures

This compound serves as an excellent precursor for the synthesis of coordination polymers (CPs), which are extended structures formed by the self-assembly of metal ions and organic bridging ligands. The resulting architectures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. rsc.orgresearchgate.netnih.gov

The synthesis of these polymers often involves the reaction of a manganese(II) salt, such as manganese dichloride, with a carefully chosen organic linker. For instance, the reaction of manganese(II) salts with dicyanamide (B8802431) has led to the formation of both 1D and 3D anionic manganese(II) coordination polymers. nih.gov In these structures, the dicyanamide anions act as bridging ligands, connecting the manganese centers in various coordination modes. nih.gov

The choice of solvent and auxiliary ligands can also play a crucial role in directing the final structure. For example, the use of N-donor auxiliary linkers like 1,10-phenanthroline (B135089) and 1,4-bis(1H-imidazol-1-yl)benzene in conjunction with a primary organic acid ligand has resulted in the formation of 1D and 2D manganese(II) CPs with interesting magnetic properties. rsc.org Similarly, the reaction of manganese(II) chloride with cyclopentadienyl-phosphine ligands can yield dimeric complexes that can serve as building blocks for larger structures. rsc.org The versatility of manganese(II) coordination chemistry, facilitated by precursors like this compound, allows for the rational design and synthesis of CPs with tailored structures and properties.

Interactions with Organic Ligands and Macromolecules

This compound is a common starting material for synthesizing manganese(II) complexes with a wide variety of organic ligands. These interactions are fundamental to understanding the role of manganese in biological systems and for the development of new materials.

Simple organic molecules containing donor atoms like nitrogen and oxygen readily coordinate to the manganese(II) center. For example, manganese(II) chloride reacts with chiral saccharides like dextrose and fructose, in the presence of 8-hydroxyquinoline (B1678124) as a secondary ligand, to form complexes with square planar geometry. sdiarticle3.comsdiarticle3.com The resulting complexes can be characterized by various spectroscopic techniques. sdiarticle3.comsdiarticle3.com

The interaction of manganese(II) complexes extends to large biomacromolecules. Docking studies have been employed to investigate the interaction of manganese(II) complexes with various biomacromolecules, including kinases and DNA. tandfonline.com For instance, a manganese(II) complex with an N4-donor Schiff base ligand has been shown to interact with B-DNA. tandfonline.com Furthermore, manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized and their interactions with calf-thymus DNA and serum albumins have been explored. mdpi.com These studies reveal that the complexes can bind to DNA, often through an intercalative mode, and also interact with proteins like human and bovine serum albumin. mdpi.com Such research is crucial for understanding the potential biological applications and toxicology of manganese-based compounds.

Solution-Phase Speciation and Solvation Effects under Hydrothermal Conditions

The behavior of manganese dichloride in aqueous solutions under hydrothermal conditions is of significant interest in geochemistry and materials synthesis. Under these conditions of elevated temperature and pressure, the speciation of manganese(II) can change dramatically.

In situ X-ray Absorption Spectroscopy (XAS) has been a powerful tool to study the speciation of Mn(II) in chloride-containing brines across a wide range of temperatures (30–550 °C) and pressures (600 bar). researchgate.net At room temperature, the dominant species is the octahedral hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. researchgate.net However, as the temperature and/or chloride concentration increases, there is a structural shift from octahedral to distorted tetrahedral coordination. researchgate.net

This change in coordination is due to the displacement of water ligands by chloride ions. At temperatures above 300 °C, tetrahedral species such as [MnCl₂(H₂O)₂] and [MnCl₃(H₂O)]⁻ become significant. researchgate.net The formation constants for these species have been determined from the XAS data. researchgate.net The controlled synthesis of different manganese oxide nanostructures (nanorods, nanowires, etc.) via hydrothermal methods is also influenced by the solution chemistry, where the concentration of precursors like potassium permanganate (B83412) can dictate the final crystal phase and morphology. rsc.org Understanding the speciation of manganese under these conditions is critical for controlling the synthesis of manganese-based materials and for modeling the transport of manganese in hydrothermal fluids in the Earth's crust.

ConditionDominant Mn(II) SpeciesCoordination Geometry
Room Temperature, Low to High Salinity[Mn(H₂O)₆]²⁺Octahedral
> 300 °C, High Salinity[MnCl₃(H₂O)]⁻, [MnCl₂(H₂O)₂]Tetrahedral (distorted)
~400 °C, Low Salinity (< 1m Cl⁻)[Mn(H₂O)₆]²⁺Octahedral

Table based on data from in situ XAS studies of Mn(II) in acidic brines. researchgate.net

Role as a Precursor in Metal-Organic Framework (MOF) Synthesis

This compound is a readily available and effective precursor for the synthesis of manganese-based Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. bham.ac.ukresearchgate.netgoogle.com

In the synthesis of Mn-MOFs, manganese dichloride provides the Mn(II) nodes that connect to the organic linkers, forming the extended 3D network. google.com A variety of organic linkers can be used, such as 8-hydroxyquinoline, which upon reaction with a manganese salt like manganese chloride, followed by calcination, can produce magnetic manganese-based MOFs. google.com The choice of manganese salt can influence the synthesis, with manganese nitrate (B79036), acetate (B1210297), and sulfate (B86663) also being used. google.com

Conventional solvothermal or hydrothermal methods are often employed for MOF synthesis, where the reactants are heated in a sealed vessel. bham.ac.uk However, electrochemical synthesis has emerged as a more energy-efficient alternative. bham.ac.ukrsc.org In this method, a manganese anode is dissolved in the presence of the organic linker and an electrolyte, eliminating the need for a precursor salt like manganese dichloride. bham.ac.ukrsc.org Nevertheless, the fundamental principle of combining manganese ions with organic linkers to form a porous framework remains the same. The resulting Mn-MOFs have shown promise in applications such as gas storage and catalysis. bham.ac.ukresearchgate.netresearchgate.net

Synthesis MethodManganese SourceOrganic Linker ExampleResulting Material
Solvothermal/HydrothermalManganese Dichloride google.com8-hydroxyquinoline google.comMagnetic Mn-based MOF google.com
ElectrochemicalManganese Anode bham.ac.ukrsc.orgDiaminobenzenedicarboxylate rsc.orgMn-DABDC MOF rsc.org

Reactivity and Reaction Mechanisms Involving Manganese Dichloride Monohydrate

Redox Chemistry and Oxidation State Transitions of Manganese(II)

2MnO₄⁻ + 3Mn²⁺ + 2H₂O → 5MnO₂ + 4H⁺ indiana.edustudylib.net

This redox flexibility is a key aspect of its chemical reactivity. patsnap.com The oxidation of Mn(II) to higher oxidation states is often facilitated in alkaline or neutral solutions. youtube.com For example, sodium hypochlorite (B82951) can oxidize manganese(II) chloride to manganese dioxide. youtube.com Conversely, in acidic conditions, higher oxidation states of manganese can be reduced to the more stable Mn(II) state.

The oxidation state of manganese in a compound can be denoted using Stock notation, where the oxidation number is represented by a Roman numeral in parentheses after the element's symbol. For example, manganese(II) chloride is written as Mn(II)Cl₂, and manganese dioxide as Mn(IV)O₂. This notation helps in clearly identifying the oxidation state and predicting the redox behavior of the compound.

The redox potential of the Mn³⁺/Mn²⁺ couple is a crucial factor in its chemical behavior. While the Mn²⁺ ion is relatively stable, it can be oxidized to Mn³⁺. patsnap.com This transition is central to many of its catalytic applications. In biological systems, the ability of manganese to cycle between Mn(II) and Mn(III) is essential for the function of various enzymes. nih.gov

Catalytic Mechanisms in Organic Transformations

Manganese dichloride monohydrate serves as a versatile catalyst in a variety of organic reactions, primarily due to the Lewis acidic nature of the Mn(II) ion and its ability to participate in redox cycles. patsnap.comalfachemic.com Its catalytic activity extends to reactions such as Friedel-Crafts alkylations, coupling reactions, and acylation reactions. alfachemic.com

Lewis Acidity in Reaction Activation

As a Lewis acid, the manganese(II) ion can accept an electron pair, a property that allows it to activate substrates by coordinating with electron-rich atoms like oxygen or nitrogen. patsnap.comsciencemadness.orgwikipedia.org This coordination makes the substrate more susceptible to nucleophilic attack, thereby facilitating a variety of chemical transformations. patsnap.com

For instance, in the aza-Michael reaction, manganese(II) chloride catalyzes the conjugate addition of amines to electron-deficient alkenes. sciencemadness.org The mechanism involves the activation of the carbonyl group in the alkene by the Mn(II) ion, which enhances its electrophilicity and promotes the subsequent nucleophilic addition of the amine. sciencemadness.org This catalytic approach is valued for its efficiency and environmentally friendly reaction conditions. sciencemadness.org

Similarly, manganese(II) chloride has been employed in the synthesis of propargylamines through a one-pot, three-component coupling reaction of an aldehyde, an amine, and an alkyne. rsc.org The Lewis acidity of the manganese catalyst is crucial for activating the reactants and facilitating the formation of the carbon-carbon and carbon-nitrogen bonds. rsc.org

The table below summarizes examples of reactions catalyzed by the Lewis acidity of manganese(II) chloride.

Reaction TypeSubstratesProductCatalystReference
Aza-Michael AdditionAmines, Electron-deficient alkenesβ-amino derivativesMnCl₂ sciencemadness.org
Propargylamine SynthesisAldehydes, Amines, AlkynesPropargylaminesMnCl₂ rsc.org
Friedel-Crafts AlkylationHydrazine, 3,4-dihydropyran3-position alkylated anthracene (B1667546) derivativesMnCl₂·4H₂O alfachemic.com

Radical Pathways in Catalysis

Manganese compounds, including manganese dichloride, are known to initiate and participate in radical reactions. These reactions typically involve the generation of a radical species through a single-electron transfer process mediated by the manganese catalyst.

Manganese-catalyzed reactions often proceed through the formation of carbon-centered radicals from C-H acidic compounds. acs.org For example, manganese(III) acetate (B1210297), which can be formed in situ from Mn(II) sources, is effective in oxidizing enolizable carbonyl compounds to generate α-oxoalkyl radicals. wikipedia.org These radicals can then undergo addition to alkenes, leading to the formation of new carbon-carbon bonds. wikipedia.org

In some cases, the reaction pathway involves the formation of a manganese(III)-enolate complex, which then undergoes reduction to Mn(II) while forming a carbon radical. mdpi.com This radical can then react with an unsaturated species to form a radical intermediate. A subsequent oxidation step involving another equivalent of manganese(III) can convert this intermediate into a carbocation, which then leads to the final cyclized product. mdpi.com

Manganese-catalyzed radical reactions have been applied in the synthesis of complex natural products. mdpi.com For instance, the synthesis of (±)-avenaciolide utilizes a manganese(III) acetate-catalyzed free radical reaction as a key step. mdpi.com

Electrochemical Behavior and Electrode Reaction Mechanisms

The electrochemical behavior of manganese dichloride is characterized by the redox transitions of the manganese ion. In aqueous solutions, manganese dichloride dissociates to form the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, and chloride ions. wikipedia.org The Mn²⁺ ion is the electroactive species that participates in electrode reactions.

In electrochemical systems, such as batteries, manganese compounds undergo oxidation and reduction at the electrodes. patsnap.com For instance, in the development of lithium-ion and alkaline batteries, manganese chloride can be transformed into more complex manganese-containing compounds that serve as electrode materials. patsnap.com

A plausible mechanism in certain electrochemical processes involves the oxidation of Mn(II) to a higher oxidation state, such as Mn(III), at the anode. acs.org For example, in the presence of chloride ions, a complex like [Mn(II)X₂Cl]⁻ can be oxidized to Mn(III)X₂Cl. acs.org This Mn(III) species can then participate in further reactions, such as generating alkoxy radicals from alcohols, which can then undergo subsequent transformations. acs.org

The development of Mn²⁺/MnO₂-based flow batteries highlights the importance of the reversible deposition and dissolution of manganese dioxide on the electrode surface. researchgate.net The efficiency and cycle life of such batteries are often limited by the irreversible dissolution of MnO₂. researchgate.net Research has focused on using additives to regulate the electrode-electrolyte interface and promote a more reversible Mn²⁺/MnO₂ process. researchgate.net

Thermal Decomposition Pathways and Dehydration Kinetics

Hydrated forms of manganese dichloride, such as the monohydrate and tetrahydrate, undergo dehydration upon heating. The thermal decomposition of manganese dichloride tetrahydrate (MnCl₂·4H₂O) has been shown to occur in multiple steps. zenodo.org

Studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have revealed that the dehydration of MnCl₂·4H₂O proceeds in three stages. zenodo.org In a static air atmosphere, the approximate water loss in each step is 1.0, 1.2, and 1.1 moles of water. zenodo.org Under a flowing nitrogen atmosphere, the water loss is approximately 0.9, 2.1, and 1.1 moles. zenodo.org The first step of dehydration is often accompanied by the melting of the salt. zenodo.org

The dehydration of this compound (MnCl₂·H₂O) to anhydrous manganese dichloride (MnCl₂) has also been studied. daneshyari.comresearchgate.net The equilibrium water vapor pressure for the reaction:

MnCl₂·H₂O(s) ⇌ MnCl₂(s) + H₂O(g)

has been measured over a range of temperatures. researchgate.net The standard enthalpy and entropy of this dehydration process have been determined. researchgate.net

The kinetics of the dehydration process can be influenced by the formation of a super-disperse phase of the hydrate (B1144303), which can affect the experimental results. researchgate.net The table below presents thermodynamic data for the dehydration of this compound. researchgate.net

Thermodynamic ParameterValueTemperature (K)
ΔrH°62,500 ± 200 J/mol425
ΔrS°124.56 ± 0.47 J/(K·mol)425
ΔfH°(298) MnCl₂·H₂O(s)-786.6 ± 0.9 kJ/mol298.15
S°(298) MnCl₂·H₂O(s)179.5 ± 1.6 J/(K·mol)298.15

It is important to note that at higher temperatures, hydrolysis can occur, leading to the formation of small amounts of hydrogen chloride. daneshyari.com

Solid-State Reactions and Phase Transformations

Manganese dichloride exists in different hydrated forms, and transitions between these phases can occur under specific conditions. Anhydrous manganese dichloride (MnCl₂) adopts a layered cadmium chloride-like structure. wikipedia.org The tetrahydrate, MnCl₂·4H₂O, consists of octahedral cis-[Mn(H₂O)₄Cl₂] molecules, with a metastable trans isomer also known. wikipedia.org The dihydrate, MnCl₂·2H₂O, is a coordination polymer where each manganese center is coordinated to four bridging chloride ligands and two trans-aquo ligands. wikipedia.org

Solid-state reactions involving this compound can be induced by factors such as temperature and pressure. The dehydration process itself is a solid-state reaction that involves phase transformations from the hydrated form to the anhydrous form. zenodo.org

Manganese-mediated coupling reactions can also occur in the solid state or in concentrated solutions, often initiated by a manganese(III) salt. wikipedia.org These reactions involve the generation of radicals and their subsequent reactions to form new chemical bonds. wikipedia.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, such as atoms, molecules, and the condensed phases. While specific, in-depth DFT studies focusing solely on the electronic structure of manganese dichloride monohydrate are not widely detailed in available literature, the foundational crystallographic data, essential for any such calculation, has been established.

This compound crystallizes in the orthorhombic space group Pnma. nih.gov The structure consists of double chains of manganese atoms bridged by chloride ions, with water molecules coordinated to the manganese centers. nih.gov This arrangement results in a pseudo-octahedral coordination geometry around each Mn(II) ion. nih.gov The precise lattice parameters are crucial inputs for DFT calculations to model the solid-state environment accurately. nih.gov

DFT calculations on related manganese complexes have demonstrated the ability to elucidate the nature of bonding, orbital energies, and electron density distribution. nih.govchachkov.ru For MnCl₂·H₂O, such calculations would aim to:

Determine the energies of the molecular orbitals, particularly the d-orbitals of the high-spin Mn(II) center.

Analyze the covalent versus ionic character of the Mn-Cl and Mn-OH₂ bonds.

Map the electron density and spin density to visualize the bonding and magnetic interactions within the crystal lattice.

Calculate the partial charges on each atom to understand the charge distribution.

The experimental crystal structure provides a validated starting point for these theoretical models.

Table 1: Crystallographic Data for this compound (MnCl₂·H₂O)
ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupPnma nih.gov
a (Å)9.0339(1) nih.gov
b (Å)3.68751(5) nih.gov
c (Å)11.5385(2) nih.gov
Z (formula units per cell)4 nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on this compound are not prominent, the methodology is widely applied to study the behavior of similar ionic compounds in aqueous solutions. For example, MD simulations of MgCl₂ solutions have been used to investigate ion hydration shells and the formation of ion pairs. researchgate.net

For an aqueous solution of manganese dichloride, MD simulations could provide detailed insights into:

Solvation Structure: Determining the radial distribution functions for Mn²⁺-O, Cl⁻-O, and Mn²⁺-Cl⁻ pairs to understand the structure and coordination number of the hydration shells around the ions.

Ion Pairing: Quantifying the extent of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and fully solvated ions.

Dynamics of Water: Analyzing the residence time of water molecules in the first hydration shell of the Mn²⁺ ion and the influence of the ions on the hydrogen bond network and diffusion coefficient of water. dntb.gov.ua

Concentration Effects: Modeling how these structural and dynamic properties change with varying concentrations of the salt in the solution.

These simulations would rely on accurate force fields that describe the interatomic potentials between all species in the system: Mn²⁺, Cl⁻, and water molecules.

Prediction of Spectroscopic Parameters and Magnetic Properties

Computational methods can predict spectroscopic and magnetic properties, which can then be compared with experimental data. The magnetic properties of MnCl₂·H₂O have been studied experimentally, providing a basis for theoretical modeling. researchgate.net The compound exhibits antiferromagnetic ordering at low temperatures. researchgate.net

Key magnetic parameters for MnCl₂·H₂O have been determined from magnetic susceptibility measurements. researchgate.net At high temperatures, the susceptibility follows the Curie-Weiss law, with a negative Weiss constant (θ) indicating net antiferromagnetic exchange interactions. researchgate.net A broad maximum in the susceptibility (χ_max) at a specific temperature (T_max) is characteristic of low-dimensional magnetic systems, which aligns with the chain-like crystal structure of the compound. nih.govresearchgate.net

Interestingly, studies on the deuterated analogue, MnCl₂·D₂O, show differences in magnetic behavior, such as a lower T_max and a larger χ_max, although the antiferromagnetic ordering temperature (T_c) remains nearly the same. nih.gov This suggests that the hydrogen bonding involving the water molecule plays a subtle role in mediating the magnetic exchange pathways. Theoretical models, such as those based on the Heisenberg model, can be used to calculate the intrachain and interchain magnetic exchange parameters (J) from this experimental data. researchgate.net

Table 2: Experimental Magnetic Properties of this compound and its Deuterated Analog
PropertyMnCl₂·H₂OMnCl₂·D₂OReference
Weiss Constant (θ) in K-4.9 ± 0.3- researchgate.net
Temperature of Max. Susceptibility (T_max) in K-3.10(10) nih.gov
Max. Molar Susceptibility (χ_max) in emu/mol-0.336(3) nih.gov
Antiferromagnetic Ordering Temp. (T_c) in K~2.182.18(2) nih.govresearchgate.net
Intrachain Exchange (J/k) in K-0.45 ± 0.03- researchgate.net
Spin-flop Transition Field at 2.00 K (kG)3330 researchgate.net

Reaction Pathway Analysis and Mechanistic Modeling

Reaction pathway analysis involves modeling the mechanism of a chemical reaction to understand its intermediate steps, transition states, and kinetics. For this compound, a primary reaction of interest is its thermal decomposition (dehydration). daneshyari.com This process can be represented by the equilibrium reaction:

MnCl₂·H₂O(s) ⇌ MnCl₂(s) + H₂O(g) daneshyari.comresearchgate.net

Mechanistic modeling of this solid-state reaction would involve:

Identifying Intermediates: While this is a single-step dehydration, computational models could explore the geometry of the transition state as the water molecule dissociates from the manganese coordination sphere.

Calculating Activation Energy: Determining the energy barrier for the dehydration reaction, which governs the reaction rate at a given temperature.

Investigating Surface Effects: Modeling how the reaction proceeds at the crystal surface versus in the bulk material, as surface atoms are typically more reactive.

While detailed mechanistic modeling for this specific dehydration is not extensively published, studies on manganese-catalyzed reactions show the utility of computational methods in mapping complex reaction pathways, including identifying key intermediates and transition states to explain observed product distributions and reaction efficiencies. researchgate.netnih.gov

Thermodynamic Calculations of Stability and Reaction Energetics

Thermodynamic calculations, supported by experimental measurements, provide fundamental data on the stability of a compound and the energetics of its reactions. For this compound, the thermodynamics of its dehydration have been thoroughly investigated. daneshyari.comresearchgate.net

Using tensimetric methods, the equilibrium water vapor pressure over a mixture of MnCl₂·H₂O(s) and MnCl₂(s) was measured across a range of temperatures (353.25 to 500.3 K). daneshyari.comresearchgate.net This data allows for the direct calculation of the standard enthalpy (ΔrH°) and standard entropy (ΔrS°) of the dehydration reaction. researchgate.net From these reaction energetics, the standard thermodynamic functions of formation for this compound itself can be derived. researchgate.net These values are critical for predicting the compound's stability under various temperature and humidity conditions. The positive values for ΔrH° and ΔrS° indicate that the dehydration is an endothermic process that becomes more spontaneous at higher temperatures. researchgate.net

Table 3: Thermodynamic Data for the Dehydration Reaction and Formation of MnCl₂·H₂O
Thermodynamic QuantityValueConditionsReference
ΔrH° (Dehydration)62,500 ± 200 J/molat 425 K researchgate.net
ΔrS° (Dehydration)124.56 ± 0.47 J/(K·mol)at 425 K researchgate.net
ΔrH° (Dehydration)63,550 ± 500 J/molat 298 K researchgate.net
ΔrS° (Dehydration)127.5 ± 1.2 J/(K·mol)at 298 K researchgate.net
ΔfH°m (MnCl₂·H₂O(s))-786.6 ± 0.9 kJ/molat 298 K researchgate.net
S°m (MnCl₂·H₂O(s))179.5 ± 1.6 J/(K·mol)at 298 K researchgate.net

Applications in Advanced Materials Science and Analytical Chemistry Research

Precursor Role in Nanomaterial Synthesis (e.g., Manganese Oxide Nanoparticles)

Manganese dichloride monohydrate is a widely utilized precursor for the synthesis of manganese oxide nanoparticles (MnO₂ NPs), which are of significant interest in materials science due to their diverse applications. ias.ac.in Various synthesis methodologies employ manganese (II) chloride, the anhydrous form of the monohydrate, to produce these nanoparticles with controlled size, shape, and crystalline phase.

Common synthesis techniques include:

Sol-Gel Method: This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel phase. For instance, manganese oxide nanoparticles can be synthesized using manganese (II) chloride and potassium permanganate (B83412) in an aqueous solution containing a plant extract, which acts as a capping and reducing agent. jwent.netjwent.net In some variations, manganese chloride is used with oxalic acid and ethanol (B145695) to create a gel that is then dried and calcined to produce Mn₂O₃ nanoparticle powder. researchgate.net

Co-Precipitation Method: This technique involves the simultaneous precipitation of more than one substance from a solution. Manganese oxide nanoparticles can be synthesized by reacting an aqueous solution of a manganese salt like manganous sulphate with a precipitating agent such as sodium hydroxide. ijnc.ir

Hydrothermal Method: This method utilizes high-temperature and high-pressure water to crystallize substances. Different phases of manganese oxide nanorods, such as α-MnO₂ and β-MnO₂, can be obtained by reacting manganese sulphate with potassium chlorate (B79027) at varying temperatures. ias.ac.in

Green Synthesis: This environmentally friendly approach employs natural extracts for the synthesis of nanoparticles. For example, methanolic extracts of Sapindus mukorossi (reetha) have been used in the synthesis of MnO₂ nanoparticles from manganese (II) chloride and potassium permanganate. jwent.net

The choice of synthesis method and precursors like manganese dichloride allows for the tailoring of the nanoparticles' properties for specific applications. ias.ac.inmdpi.com

Table 1: Comparison of Synthesis Methods for Manganese Oxide Nanoparticles Using Manganese Precursors

Synthesis MethodPrecursorsKey FeaturesResulting Nanoparticle Characteristics
Sol-GelManganese (II) chloride, Potassium permanganate, Sapindus mukorossi extractGreen synthesis approach, room temperature reaction. jwent.netjwent.netUniformly dispersed MnO₂ nanoparticles with an average size of 16 nm. jwent.net
Sol-GelManganese chloride, Oxalic acid, EthanolFormation of manganese oxalate (B1200264) dihydrate intermediate, followed by thermal decomposition. researchgate.netProduces Mn₂O₃ nanoparticle powder. researchgate.net
Co-PrecipitationManganous sulphate, Sodium hydroxideSimple, cost-effective, and time-efficient method. ijnc.irMnO nanoparticles with an average size of 11 nm. ijnc.ir
HydrothermalManganese sulphate, Potassium chlorateTemperature-dependent phase formation. ias.ac.inα-MnO₂ nanorods at 160°C, β-MnO₂ nanorods at 200°C. ias.ac.in

Integration in Advanced Battery Electrode Materials

Manganese-based materials are crucial components in the cathodes of various battery technologies, particularly lithium-ion batteries (LIBs). manganese.orgazom.com While this compound is not directly used as the active electrode material, it serves as a critical precursor for synthesizing manganese oxides and sulphates that are incorporated into battery cathodes. manganese.orgsigmaaldrich.com

The use of manganese offers several advantages, including its abundance, low cost, and ability to enhance the safety and performance of batteries. azom.comlbl.gov Manganese dioxide is a key cathode material in both primary (non-rechargeable) and secondary (rechargeable) batteries. manganese.org In advanced LIBs, manganese is a component in various cathode chemistries:

Lithium Manganese Oxide (LMO): These batteries utilize manganese dioxide as the cathode material and are known for their fast charging capabilities and good thermal stability. azom.com

Nickel Manganese Cobalt Oxide (NMC): In these batteries, manganese is combined with nickel and cobalt in the cathode (LiNiMnCoO₂). NMC batteries are widely used in electric vehicles due to their balanced energy density, cost-effectiveness, and high power output. azom.com

Lithium Iron Manganese Phosphate (B84403) (LiFeMnPO₄): This cathode material combines iron and manganese with lithium and phosphate, and is used in applications like power tools and renewable energy storage. azom.com

Recent research has focused on developing manganese-based disordered rock salt (DRX) cathode materials, which have the potential to be a low-cost and safe alternative to nickel and cobalt-based cathodes. lbl.gov Manganese dichloride can be used to prepare thermally activated high anodic capability Metal-Organic Frameworks (MOFs) for Li-ion batteries. sigmaaldrich.com

Development of Optoelectronic Materials

Manganese has emerged as a promising dopant in the development of advanced optoelectronic materials, particularly in the field of perovskites. acs.orgcolab.ws The introduction of manganese (Mn²⁺) ions, which can be sourced from precursors like manganese dichloride, into perovskite crystal structures can significantly enhance their optical and electronic properties. acs.org

Doping lead-halide perovskites with manganese has been shown to:

Improve Stability: Mn²⁺ doping can reduce ion migration within the perovskite lattice, leading to more stable and longer-lasting perovskite light-emitting diodes (LEDs). acs.org The replacement of some Pb²⁺ with Mn²⁺ can create stronger metal-halide bonds, increasing the activation energy for ion movement. acs.org

Enhance Luminescence: Manganese doping can lead to new or enhanced photoluminescent properties. rsc.orgacs.org The emission color of Mn-based perovskites can be tuned from green to red depending on the coordination environment of the Mn²⁺ ion. rsc.org For instance, two-dimensional manganese(II)-based perovskites exhibit dual emission peaks corresponding to the organic cation and the Mn²⁺ ion transition. acs.org

Manganese-based hybrid organic-inorganic perovskites are being explored for a range of optoelectronic applications, including:

Light-Emitting Diodes (LEDs) colab.wsrsc.org

Solar Cells colab.ws

Photocatalysis colab.ws

Photodetectors colab.ws

The development of lead-free, manganese-based perovskites is also a significant area of research, aiming to create more environmentally friendly optoelectronic devices. rsc.org

Table 2: Impact of Manganese Doping on Perovskite Optoelectronic Properties

PropertyEffect of Manganese DopingMechanismReference
StabilityIncreasedReduced ion migration due to stronger metal-halide bonds. acs.org acs.org
Efficiency & BrightnessIncreasedModification of the perovskite crystal lattice. acs.org acs.org
PhotoluminescenceTunable Emission (Green to Red)Depends on the coordination environment of the Mn²⁺ ion (tetrahedral vs. octahedral). rsc.org rsc.org
Quantum YieldEnhancedReduction of non-radiative transitions due to structural changes. rsc.org rsc.org

Applications in Environmental Remediation Technologies (e.g., Heavy Metal Removal)

Manganese compounds, often synthesized from precursors like manganese dichloride, are increasingly being investigated for their potential in environmental remediation, particularly for the removal of heavy metals from contaminated water. psu.edunih.gov Manganese dioxide-loaded biochar, for example, has shown high efficiency in adsorbing heavy metal ions such as lead (Pb(II)), cadmium (Cd(II)), copper (Cu(II)), and zinc (Zn(II)) from aqueous solutions. nih.govresearchgate.net

Biological methods for manganese removal are gaining attention as cost-effective and environmentally friendly alternatives to traditional physicochemical treatments. mdpi.comnih.gov These methods utilize microorganisms, such as bacteria and microalgae, to remove manganese and other heavy metals from water through biosorption and bioaccumulation. mdpi.comfrontiersin.org

Biosorption: This process involves the binding of metal ions to the surface of the microbial biomass. nih.gov The cell walls of microorganisms contain various functional groups that can attract and sequester metal ions. mdpi.com The effectiveness of biosorption is influenced by factors such as pH, temperature, contact time, and the initial concentration of metal ions. nih.gov For example, the biosorption capacity of Bacillus cereus for manganese ions can reach up to 98.9%. mdpi.com

Bioaccumulation: This is an active process where metal ions are transported into the microbial cells. nih.govnih.gov This mechanism is dependent on the metabolic activity of the microorganisms. researchgate.net

Living microalgae, for instance, can remove manganese through both biosorption (adsorption and absorption) and bio-oxidation. frontiersin.org

Microbially induced carbonate precipitation (MICP) is a bioremediation technique that utilizes the metabolic activities of certain bacteria to precipitate metals as carbonates. mdpi.commdpi.com This process has been explored for the removal of heavy metals from contaminated environments. nih.govresearchgate.net

The mechanism involves bacteria, such as Sporosarcina pasteurii, producing urease, an enzyme that hydrolyzes urea (B33335) to generate ammonia (B1221849) and carbonate ions. mdpi.com The resulting increase in pH and carbonate concentration leads to the precipitation of metal carbonates. mdpi.commdpi.com

In the context of manganese, research has demonstrated that bacteria can induce the precipitation of manganese carbonate (MnCO₃). nih.gov Studies have shown that biologically-induced synthetic manganese carbonate precipitate (BISMCP), produced using Sporosarcina pasteurii in a solution containing urea and manganese chloride (MnCl₂), can be an effective adsorbent for various heavy metals, including arsenic, chromium, copper, and cadmium. nih.gov The efficiency of heavy metal removal by BISMCP depends on the concentration of MnCl₂ and the volume of bacteria used during its formation. nih.gov

Use in Biological Research as a Probe for Enzymatic Activity

This compound, as a source of divalent manganese ions (Mn²⁺), serves as a critical tool in biological research for probing the structure and function of various enzymes. The substitution of the physiological cofactor, typically magnesium (Mg²⁺), with Mn²⁺ can induce significant and informative changes in an enzyme's catalytic activity and substrate affinity. These alterations, meticulously studied through kinetic and spectroscopic analyses, provide deep insights into the enzymatic mechanism, the role of the metal cofactor, and the geometry of the enzyme's active site.

The utility of Mn²⁺ as a probe stems from its paramagnetic properties, which make it amenable to techniques like electron paramagnetic resonance (EPR) spectroscopy, and its distinct coordination chemistry compared to Mg²⁺. By observing how enzyme kinetics and specificity are affected by the presence of Mn²⁺, researchers can deduce the nature of metal-ion binding sites and the catalytic roles of these essential inorganic components.

Detailed Research Findings

Scientific investigations have leveraged manganese dichloride to elucidate the mechanisms of a diverse array of enzymes. These studies often involve the systematic variation of Mn²⁺ concentration and the measurement of corresponding changes in enzyme activity, substrate binding, and inhibition profiles.

Peroxidase Activity Modulation:

In a study on the freshwater fish Labeo rohita, exposure to manganese chloride led to a significant increase in peroxidase activity in both the liver and brain. nih.gov This suggests that Mn²⁺ can act as an activator of this antioxidant enzyme, a finding that is crucial for understanding the toxicological and adaptive responses of aquatic organisms to metal pollution. The study demonstrated a clear concentration-dependent effect, highlighting the role of manganese in modulating oxidative stress pathways. nih.govwikipedia.org A similar investigation on the teleost Channa punctatus also reported an increase in peroxidase activity following in vitro treatment with MnCl₂, with the degree of activation varying with the age of the fish and the tissue type. nih.gov

Probing the (Na⁺ + K⁺)-ATPase Pump:

Research on the (Na⁺ + K⁺)-ATPase, a vital enzyme for maintaining cellular membrane potential, has utilized MnCl₂ as a substitute for the natural cofactor, MgCl₂. acs.org Studies have shown that MnCl₂ can partially activate the enzyme's K⁺-dependent phosphatase activity, although the maximal velocity achieved is lower than with MgCl₂. acs.org The substitution with manganese alters the enzyme's apparent affinity for K⁺ and Na⁺ and modifies its sensitivity to inhibitors like ouabain (B1677812) and vanadate. acs.org These findings indicate that while Mn²⁺ can occupy the divalent cation binding site, it induces a different conformational state in the enzyme, thereby providing valuable information about the structure-function relationship of this critical ion pump.

Investigating Arginase Activation:

The activity of arginase, a key enzyme in the urea cycle, is known to be dependent on manganese. Research using mouse liver extracts has shown that arginase undergoes a slow, reversible activation upon preincubation with Mn(II) ions. nih.gov The enzyme's affinity for Mn²⁺, as indicated by the dissociation constant (Kd), is highly sensitive to pH, increasing as the pH rises from 6.8 to 7.7. nih.gov This pH-dependent activation by submicromolar concentrations of Mn²⁺ suggests a sophisticated control mechanism for the enzyme in a physiological context and underscores the utility of manganese ions in probing the allosteric regulation of enzyme activity. nih.govnih.gov

Elucidating the Role of Mn²⁺ in Isocitrate Dehydrogenase:

Isocitrate dehydrogenase (IDH), a central enzyme in the citric acid cycle, requires a divalent metal ion for its catalytic activity. wikipedia.org Studies on the NADP-dependent IDH from pig heart have used site-directed mutagenesis in conjunction with Mn²⁺ to identify the specific amino acid residues that act as ligands for the metal ion. acs.org Research on a dual coenzyme-dependent IDH from Umbonibacter marinipuiceus has determined the kinetic parameters (Kₘ and kcat) in the presence of Mn²⁺ for both NAD⁺ and NADP⁺, revealing the enzyme's preference for NADP⁺. mdpi.com The optimal pH for the enzyme's activity was also found to be dependent on the presence of Mn²⁺ versus Mg²⁺, further illustrating how manganese probes can reveal subtle differences in enzyme-cofactor interactions. mdpi.com

Inhibition of Paraoxonase Activity:

In contrast to its activating role in some enzymes, manganese has been shown to inhibit others. A study on the paraoxonase (PON) enzyme from the bonito fish (Sarda sarda) demonstrated a decrease in enzyme activity in the presence of manganese chloride. mdpi.com Although the inhibition was not statistically significant across the tested concentrations, a clear trend of reduced activity with increasing MnCl₂ concentration was observed. mdpi.com This inhibitory effect highlights the diverse ways in which manganese can interact with enzyme active sites, either by competing with the substrate or by inducing a catalytically unfavorable conformation.

Interactive Data Tables

The following tables summarize key findings from research where this compound was used as a probe for enzymatic activity.

Table 1: Effect of Manganese Chloride on Peroxidase Activity in Labeo rohita

TissueTreatmentPeroxidase Activity (U/mL)
LiverControl0.117 ± 0.008
LiverMnCl₂ Stressed0.543 ± 0.004
BrainControl0.024 ± 0.005
BrainMnCl₂ Stressed0.274 ± 0.004
Data from Altaf et al. (2016). nih.gov

Table 2: Kinetic Parameters of Arginase Activation by Mn(II) at Different pH

pHK_d for Mn²⁺ (µM)Relative V_max
6.80.3~1
7.70.08~3
Data from H. D. H. Show and R. C. L. (1981). nih.gov

Table 3: Kinetic Parameters of Dual Coenzyme-Dependent Isocitrate Dehydrogenase from Umbonibacter marinipuiceus in the Presence of Mn²⁺

CoenzymeK_m (µM)
NAD⁺1800.0 ± 64.4
NADP⁺1167.7 ± 113.0
Data from Zhang et al. (2023). mdpi.com

Table 4: Effect of Manganese Chloride on Paraoxonase (PON) Activity in Bonito

MnCl₂ Concentration (µL of 0.001 M solution)Percent Activity (%)
1097.4
2096.8
3095.5
4094.9
5094.2
Data from Yilmaz et al. (2022). mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Tailored Properties

The future of manganese dichloride monohydrate and its derivatives lies in the ability to move beyond conventional synthesis and precisely control their properties at the nanoscale. Research is increasingly focused on developing novel synthetic pathways that allow for the tailoring of morphology, crystallinity, and purity to meet the demands of advanced applications.

A significant area of exploration is the synthesis of nanostructured manganese oxides derived from manganese chloride precursors. Hydrothermal processes, for instance, have been successfully employed to create a variety of manganese oxide crystalline structures and morphologies, including α-, β-, and γ-MnO₂. rsc.org The ability to control these parameters is critical as the catalytic activity of these materials is highly dependent on their structure. rsc.org Another innovative approach involves precursor selection to fine-tune material properties. Studies have shown that the choice of the Mn²⁺ precursor, such as using manganese acetate (B1210297) instead of other salts, can significantly influence the surface area, number of crystalline defects, and the concentration of Mn³⁺ ions in the final catalyst, thereby enhancing its performance. acs.org

Furthermore, researchers are developing convenient routes to new, stable manganese chloride complexes. For example, a recently developed one-pot synthesis for a bench-stable Mn(III) chloride complex, [MnCl₃(OPPh₃)₂], allows for precise stoichiometric control and use in a wider array of reaction conditions, including those sensitive to acid. nih.gov This demonstrates a move towards creating more versatile and user-friendly manganese chloride reagents for specialized chemical synthesis. nih.gov

Table 1: Influence of Synthetic Parameters on Material Properties

Synthetic ParameterControlled PropertyResulting AdvantageExample Compound
Hydrothermal ConditionsCrystalline Structure & MorphologyEnhanced Catalytic Activityα-MnO₂ Nanowires
Precursor Selection (e.g., Mn-acetate vs. Mn-chloride)Surface Area, Defect Density, Mn³⁺ ContentImproved Catalytic PerformanceCryptomelane-type Manganese Oxide (OMS-2)
Stoichiometric Control & Ligand ChoiceStability, Reactivity, SolubilityAccess to Novel Coordination ChemistryBench-Stable [MnCl₃(OPPh₃)₂]

In-Situ Characterization Techniques for Real-Time Mechanistic Studies

Understanding the dynamic nature of chemical reactions as they happen is a major frontier in chemistry. For this compound, this means employing sophisticated in-situ and operando characterization techniques to observe structural and electronic transformations in real-time. These methods are crucial for unraveling complex reaction mechanisms, particularly in catalysis and electrochemistry.

Techniques such as operando X-ray absorption spectroscopy (XAS), Raman spectroscopy, and spectroscopic ellipsometry are being used to monitor manganese-based electrocatalysts during operation. rsc.orgresearchgate.netresearchgate.netrsc.org These studies provide unprecedented insight into the changes in manganese oxidation states, the formation and dissolution of oxide layers, and the structural disorder that appears to be critical for catalytic activity. rsc.orgresearchgate.netrsc.org For example, operando XAS has been used to track the reversible increase of the average manganese oxidation state from approximately +3.1 to +3.9 during the oxygen evolution reaction (OER). researchgate.net

In-situ synchrotron X-ray diffraction (SXRD) is another powerful tool that allows researchers to track the evolution of crystalline phases during a reaction. acs.org This can reveal, for instance, the conversion of a precursor to its active catalytic form. acs.org The combination of multiple in-situ techniques, such as coupling X-ray absorption with infrared spectroscopy, provides a more complete picture, linking the molecular precursor state to the final supported nanoparticle structure and its function. youtube.com These advanced analytical approaches are key to moving beyond "black box" chemistry and towards a rational design of materials based on a deep mechanistic understanding. researchgate.net

Advanced Computational Modeling for Complex Systems

Complementing experimental work, advanced computational modeling has become an indispensable tool for predicting the properties and behavior of complex chemical systems involving this compound. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of this effort, providing insights that are often inaccessible through experimentation alone.

DFT calculations are being used to investigate the fundamental thermodynamics and kinetics of reactions. For example, DFT studies on the dehydration and hydrolysis of related metal chloride hydrates, like MgCl₂ and CaCl₂, provide a framework for understanding the thermal stability and potential side reactions of this compound, which is crucial for applications in thermal energy storage. nih.govrsc.orgnih.gov In the realm of catalysis, DFT is used to deconstruct complex reaction mechanisms, identify rate-limiting steps, and rationalize the stereoelectronic effects that govern catalyst performance. nih.govresearchgate.netacs.org This computational guidance allows for the in silico design of novel catalysts with enhanced activity and selectivity before they are ever synthesized in a lab. nih.govresearchgate.net

Molecular Dynamics simulations offer a window into the dynamic behavior of manganese ions in solution. MD studies of aqueous Mn(II) chloride have been performed to understand the structure and rotational dynamics of the ion's hydration shell. researchgate.net This is directly relevant to understanding the role of the water molecule in this compound and its behavior in aqueous environments. These computational tools are essential for building the predictive models needed to accelerate the discovery and optimization of new materials and processes. acs.orgenergy-reporters.com

Table 2: Applications of Computational Modeling in Manganese Chloride Research

Modeling TechniqueSystem StudiedKey Insights Gained
Density Functional Theory (DFT)Manganese-catalyzed HydrogenationRationalization of stereoselectivity; design of improved ligand backbones. nih.govresearchgate.net
Density Functional Theory (DFT)Dehydration/Hydrolysis of Chloride HydratesPrediction of reaction equilibria and onset temperatures for HCl formation. nih.govrsc.org
Molecular Dynamics (MD)Aqueous Mn(II) Chloride SolutionUnderstanding of inner-sphere water dynamics and rotational time constants. researchgate.net

Design of Next-Generation Catalysts and Functional Materials

This compound is a key starting material for a diverse range of next-generation catalysts and functional materials. sigmaaldrich.comsigmaaldrich.com Its utility stems from its role as a versatile precursor for creating materials with unique electrochemical and catalytic properties. The affordability and low toxicity of manganese make it an attractive alternative to precious metal-based materials. acs.org

There is intense interest in developing manganese-based catalysts for a variety of organic transformations. Homogeneous manganese catalysts, often prepared from manganese dichloride, have shown remarkable activity in reactions like hydrogenation and hydrosilylation. nih.govresearchgate.net The goal is to design catalysts based on a deep understanding of reaction mechanisms, using principles like metal-ligand bifunctionality and redox activity to achieve high turnover numbers.

In materials science, manganese dichloride is a precursor for synthesizing advanced materials for energy applications. These include:

Electrocatalysts: Manganese-nickel layered double hydroxides (MnNi-LDH), synthesized via solvent-free methods from nitrate (B79036) precursors (a strategy applicable to chloride precursors), are being developed as efficient and sustainable bifunctional electrocatalysts for water splitting (both oxygen and hydrogen evolution reactions). acs.org

Supercapacitors: Manganese oxide (MnO₂) nanostructures, derived from manganese chloride, are being fabricated into electrodes for high-performance pseudocapacitors, which are a promising energy storage technology. sigmaaldrich.com

Batteries: Thermally activated metal-organic frameworks (MOFs) with high anodic capability for Li-ion batteries have been prepared using manganese(II) chloride. sigmaaldrich.com

The overarching goal is to leverage the tunable electronic characteristics and multiple oxidation states of manganese to create materials that are not only high-performing but also cost-effective and abundant. acs.org

Sustainable and Eco-Friendly Methodologies in Synthesis and Application

A major thrust in modern chemistry is the development of sustainable processes that minimize environmental impact. Research involving this compound is increasingly aligned with the principles of green chemistry.

This includes the development of eco-friendly synthesis methods for manganese-based materials. Researchers are exploring solvent-free synthesis techniques, such as the mechanical grinding method used to produce MnNi-LDH, which avoids the use of hazardous organic solvents. acs.org Other green approaches include using water as a benign solvent for the synthesis of manganese-based metal-organic frameworks. nih.gov There is also work on using natural, renewable resources like plant extracts as reducing and stabilizing agents for the synthesis of manganese nanoparticles.

Beyond synthesis, the applications of manganese-based materials contribute to sustainability goals. The development of efficient manganese catalysts for water splitting is a key part of advancing a hydrogen-based renewable energy economy. acs.org Similarly, creating high-performance battery and supercapacitor materials from abundant elements like manganese can reduce reliance on scarcer, more expensive metals and contribute to better energy storage solutions. sigmaaldrich.com Even the use of manganese compounds in environmental remediation, such as catalysts for decomposing ozone in waste gases, highlights the potential for these materials to provide eco-friendly solutions to pollution problems. acs.org This focus on sustainability ensures that the future development of manganese dichloride-derived materials will be both technologically advanced and environmentally responsible.

Q & A

Q. How can researchers synthesize high-purity manganese dichloride monohydrate, and what analytical methods confirm its structural integrity?

To synthesize MnCl₂·H₂O, dissolve anhydrous MnCl₂ in deionized water under inert conditions (e.g., nitrogen atmosphere) and recrystallize by controlled evaporation. For purity ≥99.9%, trace metal analysis via inductively coupled plasma atomic emission spectrometry (ICP-AES) is recommended . Structural confirmation requires X-ray diffraction (XRD) to validate the orthorhombic Pnma space group with lattice parameters a = 9.0339(1) Å, b = 3.68751(5) Å, and c = 11.5385(2) Å . Thermal gravimetric analysis (TGA) should confirm the monohydrate stoichiometry by mass loss at ~100–150°C.

Q. What safety protocols are essential when handling MnCl₂·H₂O in laboratory settings?

Use NIOSH/MSHA-approved respirators for dust/fume control, chemical-resistant gloves (e.g., nitrile), and protective eyewear. Avoid skin contact and inhalation, as Mn²⁺ exposure is linked to neurotoxicity . Store separately from oxidizing agents and acids. Decontaminate spills with absorbent materials and dispose of waste per local regulations .

Advanced Research Questions

Q. How does deuteration (H₂O → D₂O) influence the magnetic properties of MnCl₂·H₂O?

Deuteration alters spin-lattice coupling due to isotopic mass differences. For MnCl₂·D₂O, magnetic susceptibility measurements reveal a broad antiferromagnetic (AFM) peak at Tmax = 3.10(10) K, lower than the hydrated form (Tmax = 3.5 K). The Néel temperature (TN) remains unchanged at 2.18(2) K, suggesting deuterium substitution primarily affects exchange interactions rather than long-range ordering . Neutron diffraction can further elucidate deuterium’s role in modulating magnetic anisotropy.

Q. What experimental strategies resolve contradictions in reported toxicity data for MnCl₂·H₂O?

Discrepancies in developmental toxicity studies (e.g., OECD 414) may arise from differences in animal models (e.g., Han Wistar vs. Sprague-Dawley rats) or exposure routes (oral vs. inhalation). Standardize protocols by:

  • Using consistent Mn²⁺ dosing (mg/kg/day) adjusted for bioavailability.
  • Employing ICP-MS to quantify tissue-specific manganese accumulation .
  • Cross-referencing neurobehavioral outcomes with histopathological data to isolate compound-specific effects from confounding variables.

Q. How does the double-chain crystal structure of MnCl₂·H₂O correlate with its catalytic activity in oxidation reactions?

The orthorhombic structure features edge-sharing MnCl₄(H₂O)₂ octahedra forming infinite chains, which expose undercoordinated Mn²⁺ sites. In catalytic applications (e.g., Fenton-like reactions), design experiments to:

  • Compare turnover rates with MnCl₂·4H₂O (layered structure) to isolate structural effects.
  • Use electron paramagnetic resonance (EPR) to track Mn³⁺ intermediates during H₂O₂ activation.
  • Optimize reaction conditions (pH, temperature) to stabilize active Mn-OH species .

Methodological Considerations

Q. What techniques differentiate MnCl₂·H₂O from other hydrate forms (e.g., dihydrate or tetrahydrate)?

  • XRD : Tetrahydrate (MnCl₂·4H₂O) crystallizes in a monoclinic system (C2/m), distinct from the orthorhombic monohydrate .
  • TGA : Mass loss steps at ~80°C (monohydrate) vs. multiple steps for higher hydrates.
  • IR Spectroscopy : O-H stretching frequencies shift from ~3450 cm⁻¹ (monohydrate) to broader bands in polyhydrates due to varied H-bonding .

Q. How can researchers model the low-dimensional magnetism of MnCl₂·H₂O?

The AFM behavior arises from 1D Mn²⁺ chains. Use the Heisenberg model with intrachain coupling J ≈ -3.5 K and interchain coupling J' ≈ -0.1 K. Fit magnetic susceptibility (χ) data to the Bonner-Fisher approximation for S = 5/2 spin systems. Deviations at T < 5 K suggest weak interchain interactions or spin canting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.